molecular formula C13H8BrF6N3O B10953573 N-[3,5-bis(trifluoromethyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide

N-[3,5-bis(trifluoromethyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10953573
M. Wt: 416.12 g/mol
InChI Key: BOVTZMGVEJVVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3,5-bis(trifluoromethyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups, a bromine atom, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent from the corresponding bromide, followed by its reaction with a suitable pyrazole derivative under controlled conditions . The reaction conditions often include the use of anhydrous solvents, inert atmosphere, and specific temperature ranges to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups and bromine atom contribute to its ability to form strong interactions with target proteins and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl groups and a bromine atom enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C13H8BrF6N3O

Molecular Weight

416.12 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-4-bromo-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H8BrF6N3O/c1-23-10(9(14)5-21-23)11(24)22-8-3-6(12(15,16)17)2-7(4-8)13(18,19)20/h2-5H,1H3,(H,22,24)

InChI Key

BOVTZMGVEJVVDP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.